molecular formula C22H27ClFN3O3S2 B2897646 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride CAS No. 1216438-50-4

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride

Cat. No. B2897646
CAS RN: 1216438-50-4
M. Wt: 500.04
InChI Key: QQCQKIMJGTYYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3O3S2 and its molecular weight is 500.04. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Diagnosis

Researchers have developed novel imaging agents for the diagnosis of Alzheimer's disease (AD), utilizing derivatives of benzothiazole for positron emission tomography (PET) imaging. These agents exhibit selective binding to neurofibrillary tangles and beta-amyloid plaques in the brain, offering noninvasive techniques to monitor the progression of AD and aiding in the diagnostic assessment and treatment monitoring of patients with this condition (Shoghi-Jadid et al., 2002).

Anticancer Research

A study on novel derivatives of benzothiazole has shown potential anticancer activity. These derivatives, including amino and dimethylamino substituents, were prepared as hydrochloride salts and evaluated against various malignant human cell lines. The findings suggest these compounds may possess cytostatic activities, providing a basis for further research into their therapeutic applications in cancer treatment (Racané et al., 2006).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. These inhibitors exhibit higher efficiency and stability compared to previously reported benzothiazole family inhibitors, highlighting their potential in protecting steel surfaces from corrosion. The study emphasizes the importance of these compounds in extending the lifespan of metal-based structures (Hu et al., 2016).

Drug Development for Thrombosis

Research into GPIIb/IIIa integrin antagonists has led to the development of compounds featuring a trisubstituted beta-amino acid structure for antithrombotic treatments. These compounds, including ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, show promise in inhibiting human platelet aggregation, offering potential therapeutic benefits in acute phase thrombosis treatment (Hayashi et al., 1998).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S2.ClH/c1-16-6-9-18(10-7-16)31(28,29)14-4-5-21(27)26(13-12-25(2)3)22-24-19-11-8-17(23)15-20(19)30-22;/h6-11,15H,4-5,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCQKIMJGTYYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride

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